13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a unique combination of fluorine, methoxy, indole, and triazatricyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
The triazatricyclo structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure. The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LAH, NaBH4
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Industry: This compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one would depend on its specific application. In a biological context, the indole nucleus is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom could enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-indole-2-carboxylate derivatives: These compounds share the indole nucleus and fluorine substitution, but lack the triazatricyclo structure.
6-methoxyindole derivatives: These compounds share the methoxy-substituted indole nucleus, but lack the fluorine and triazatricyclo structures.
Uniqueness
What sets 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one apart is its unique combination of structural features, which could confer distinct chemical and biological properties. The presence of the triazatricyclo structure, in particular, could influence the compound’s stability, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-29-14-4-2-12-8-18(23-17(12)9-14)21(28)25-7-6-16-15(11-25)20(27)26-10-13(22)3-5-19(26)24-16/h2-5,8-10,23H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWBIVLLSTXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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